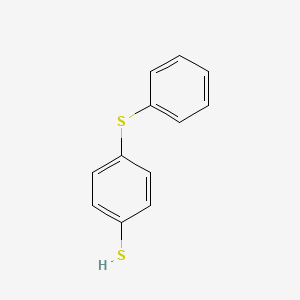

Benzenethiol, 4-(phenylthio)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenethiol, 4-(phenylthio)- is an organic compound that is used in various chemical reactions . It is related to thiophenol, which is the simplest aromatic thiol . The chemical structures of thiophenol and its derivatives are analogous to phenols .

Synthesis Analysis

The synthesis of Benzenethiol, 4-(phenylthio)- involves several steps . The process starts with phenyl sulfide as a raw material, which undergoes a halogenation reaction to obtain 4-halophenyl sulfide . The 4-halophenyl sulfide is then subjected to a sulfhydrylation reaction to obtain a 4-phenylthio-phenylthiolate . Finally, the 4-phenylthio-phenylthiolate undergoes acidification . This method avoids the use of environmentally polluting materials such as thiophenol .Molecular Structure Analysis

The molecular structure of Benzenethiol, 4-(phenylthio)- is similar to that of thiophenol . The formula is C6H6S . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Benzenethiol, 4-(phenylthio)- include halogenation, sulfhydrylation, and acidification . These reactions transform phenyl sulfide into 4-phenylthio-phenylthiolate .Safety and Hazards

The safety data sheet for thiophenol indicates that it is combustible and toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and it is suspected of damaging fertility or the unborn child . It may also cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis method for Benzenethiol, 4-(phenylthio)- is a green process that avoids the use of environmentally polluting materials and realizes efficient recycling of the reaction materials, solvents, and water . This suggests a future direction towards more environmentally friendly synthesis methods in organic chemistry.

Properties

CAS No. |

52872-99-8 |

|---|---|

Molecular Formula |

C12H10S2 |

Molecular Weight |

218.3 g/mol |

IUPAC Name |

4-phenylsulfanylbenzenethiol |

InChI |

InChI=1S/C12H10S2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H |

InChI Key |

FXUDFWSZQAEDCP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)S |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

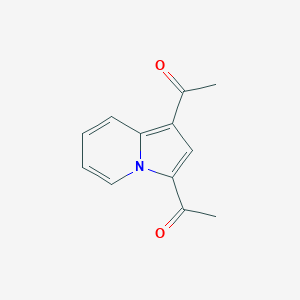

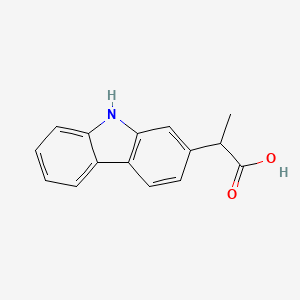

![ethyl 1H-benzo[g]indole-2-carboxylate](/img/structure/B3191164.png)

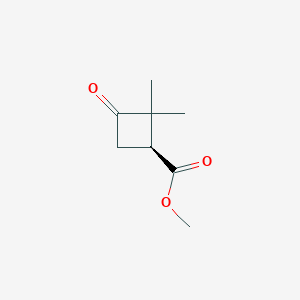

![1-[4-(Bromomethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B3191186.png)